5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride
Overview
Description
5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride is a heterocyclic compound that features both an azetidine ring and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride typically involves the cyclization of acylhydrazines using dehydrating agents. One common method includes the reaction of nitriles with hydroxylamine and aldehydes under microwave irradiation and solvent-free conditions . Another approach involves the use of semi/thio carbazides and sodium acetate with water, followed by the addition of aldehydes in methanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives, while substitution reactions could produce various azetidine-substituted compounds .
Scientific Research Applications
5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride involves its interaction with various molecular targets. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis. The oxadiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride
- 5-Azetidin-3-yl-3-(4-chlorophenyl)-1,2,4-oxadiazole hydrochloride
Uniqueness
5-Azetidin-3-yl-3-propyl-1,2,4-oxadiazole hydrochloride is unique due to its specific propyl substitution, which can influence its biological activity and chemical reactivity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from its methyl, phenyl, and chlorophenyl analogs .
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c1-2-3-7-10-8(12-11-7)6-4-9-5-6;/h6,9H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLPXUVVNWVVJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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